

# An In-depth Technical Guide to D-Gluco-2-heptulose (C<sub>7</sub>H<sub>14</sub>O<sub>7</sub>)

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## Compound of Interest

Compound Name: *D-Gluco-2-heptulose*

Cat. No.: *B1606216*

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## Abstract

**D-Gluco-2-heptulose**, a seven-carbon ketoheptose, is a monosaccharide of significant interest in the fields of biochemistry and pharmacology. As an isomer of other naturally occurring heptuloses, it holds potential for elucidating and modulating carbohydrate metabolism. This technical guide provides a comprehensive overview of **D-Gluco-2-heptulose**, including its physicochemical properties, spectroscopic data, synthesis and purification protocols, biological role, and potential applications in drug development. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate metabolic pathways and experimental workflows.

## Introduction

**D-Gluco-2-heptulose**, with the molecular formula C<sub>7</sub>H<sub>14</sub>O<sub>7</sub>, belongs to the family of heptuloses, which are seven-carbon monosaccharides containing a ketone functional group. While less common than their six-carbon counterparts, heptuloses play crucial roles in various metabolic pathways, most notably the pentose phosphate pathway (PPP). The unique stereochemistry of **D-Gluco-2-heptulose** distinguishes it from other heptuloses like sedoheptulose and mannoheptulose, suggesting potentially distinct biological activities and therapeutic applications. Understanding the synthesis, properties, and biological interactions of **D-Gluco-2-heptulose** is critical for harnessing its potential in research and drug development.

## Physicochemical and Spectroscopic Data

The fundamental properties of **D-Gluco-2-heptulose** are summarized in the tables below. These values are critical for its handling, characterization, and use in experimental settings.

### Table 1: Physicochemical Properties of D-Gluco-2-heptulose

| Property                  | Value   | Reference |
|---------------------------|---|-----------|
| Molecular Formula         | C7H14O7   | [1]       |
| IUPAC Name                | (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | [1]       |
| CAS Number                | 5349-37-1   | [1]       |
| Molecular Weight          | 210.18 g/mol                                      | [1]       |
| Melting Point             | 144 °C  |           |
| Boiling Point (Predicted) | 628.0 ± 55.0 °C                                   |           |
| Density (Predicted)       | 1.645 ± 0.06 g/cm <sup>3</sup>                    |           |
| Solubility                | Soluble in water.                                 |           |
| Optical Rotation          | Data not readily available.                       |           |

### Table 2: Spectroscopic Data for D-Gluco-2-heptulose

| Technique              | Expected Features  |
|------------------------|--|
| $^1\text{H}$ NMR       | Complex multiplet signals in the 3.0-5.0 ppm region corresponding to the protons on the carbon backbone. The anomeric proton, if in a cyclic form, would appear at a distinct chemical shift.  |
| $^{13}\text{C}$ NMR    | Seven distinct carbon signals. The ketone carbonyl carbon (C2) would resonate significantly downfield (around 210 ppm in the open-chain form). The other carbon signals would appear in the 60-100 ppm range.                                  |
| Mass Spectrometry (MS) | The molecular ion peak $[\text{M}+\text{H}]^+$ would be observed at $m/z$ 211.0812. Fragmentation would likely involve sequential loss of water molecules ( $m/z$ 193, 175, etc.) and cleavage of the carbon-carbon bonds. <a href="#">[2]</a> |

## Synthesis and Experimental Protocols

The synthesis of **D-Gluco-2-heptulose** can be achieved through the chain elongation of D-glucose. The following protocol is a plausible synthetic route based on established methods for preparing ketoheptoses.[\[3\]](#)

### Synthesis of D-Gluco-2-heptulose from D-Glucose

This multi-step synthesis involves the protection of hydroxyl groups, chain extension, and subsequent deprotection.

Experimental Protocol:

- Protection of D-Glucose:
  - Dissolve D-glucose in a suitable solvent (e.g., acetone with a catalytic amount of sulfuric acid) to form the diacetone, protecting the hydroxyl groups at C1, C2, C5, and C6.

- Protect the remaining free hydroxyl group at C3 with a suitable protecting group (e.g., benzyl bromide in the presence of a base like sodium hydride).
- Oxidation and Chain Elongation:
  - Selectively deprotect the C1 position to reveal the aldehyde.
  - Perform a Wittig reaction or a similar olefination reaction to add a one-carbon unit, forming a heptenitol derivative.
  - Hydroxylate the double bond using an oxidizing agent like osmium tetroxide to introduce the two new hydroxyl groups.
- Deprotection and Isomerization:
  - Remove all protecting groups using appropriate deprotection strategies (e.g., catalytic hydrogenation for benzyl groups and acidic hydrolysis for acetonides).
  - The resulting aldoheptose can be isomerized to the ketoheptose, **D-Gluco-2-heptulose**, under mildly basic conditions (de Bruyn-van Ekenstein rearrangement).[3]

## Purification of D-Gluco-2-heptulose

Purification is crucial to isolate the desired product from reaction byproducts and isomers.

Experimental Protocol:

- Initial Workup: Neutralize the reaction mixture and remove the solvent under reduced pressure.
- Chromatography:
  - Employ column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate and methanol) to separate the product from less polar impurities.
  - For higher purity, utilize high-performance liquid chromatography (HPLC) with a specialized carbohydrate column (e.g., an amino- or HILIC-based column).[4][5] Ion-exchange chromatography can also be effective for separating sugars.

## Analytical Methods

Characterization and purity assessment are performed using standard analytical techniques.

Experimental Protocol:

- Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of fractions from column chromatography using silica gel plates and a suitable developing solvent. Visualize spots by charring with a sulfuric acid solution.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra in  $\text{D}_2\text{O}$  to confirm the structure of the final product.[\[6\]](#)
- Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular formula.[\[2\]](#)
- High-Performance Liquid Chromatography (HPLC): Use an HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD) to determine the purity of the final compound.[\[4\]](#)[\[5\]](#)

## Biological Role and Signaling Pathways

Heptuloses are known intermediates and regulators of carbohydrate metabolism, particularly the Pentose Phosphate Pathway (PPP).[\[7\]](#)[\[8\]](#) The PPP is a crucial metabolic route that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and cellular defense against oxidative stress, and producing precursors for nucleotide synthesis.

### Hypothetical Role in the Pentose Phosphate Pathway

**D-Gluco-2-heptulose**, upon phosphorylation to **D-gluco-2-heptulose-7-phosphate**, could potentially enter the non-oxidative branch of the PPP. It might serve as a substrate for transketolase or transaldolase, influencing the pool of intermediates such as sedoheptulose-7-phosphate, erythrose-4-phosphate, and fructose-6-phosphate. By modulating the levels of these intermediates, **D-Gluco-2-heptulose** could indirectly regulate the flux through both the PPP and glycolysis.

Caption: Hypothetical integration of **D-Gluco-2-heptulose-7-phosphate** into the Pentose Phosphate Pathway.

## Applications in Drug Development

The unique structure of **D-Gluco-2-heptulose** and its potential interaction with key metabolic enzymes make it a molecule of interest for drug development.

### Metabolic Modulator

Similar to mannoheptulose, which is known to inhibit hexokinase, **D-Gluco-2-heptulose** could act as an inhibitor or modulator of key enzymes in glucose metabolism.<sup>[9]</sup> This could be beneficial in conditions characterized by dysregulated glucose metabolism, such as diabetes and cancer. For instance, inhibition of glycolysis in cancer cells, which often exhibit the Warburg effect, is a promising therapeutic strategy.

### Precursor for Novel Therapeutics

**D-Gluco-2-heptulose** can serve as a scaffold for the synthesis of novel therapeutic agents. For example, the synthesis of 7-O-galloyl-D-sedoheptulose has shown therapeutic potential against diabetic nephropathy by reducing oxidative stress and the formation of advanced glycation endproducts (AGEs).<sup>[10]</sup> Similar modifications to **D-Gluco-2-heptulose** could yield compounds with enhanced biological activity.

### Diagnostic and Imaging Agents

Fluorinated analogs of heptuloses are being explored as imaging probes for positron emission tomography (PET) to visualize metabolic activity in vivo. The synthesis of radiolabeled **D-Gluco-2-heptulose** could provide a valuable tool for studying the pentose phosphate pathway and its dysregulation in diseases like cancer.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of **D-Gluco-2-heptulose**.

Caption: A generalized experimental workflow for **D-Gluco-2-heptulose**.

## Conclusion

**D-Gluco-2-heptulose** represents a promising yet understudied area of carbohydrate chemistry and biology. Its unique structure suggests a potential role in modulating key metabolic pathways, offering opportunities for the development of novel therapeutics and diagnostic tools. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to further investigate the properties and biological significance of this intriguing molecule. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in various disease models.

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- To cite this document: BenchChem. [An In-depth Technical Guide to D-Gluco-2-heptulose (C<sub>7</sub>H<sub>14</sub>O<sub>7</sub>)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606216#d-gluco-2-heptulose-molecular-formula-c7h14o7]

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